Tartronate semialdehyde phosphate

説明

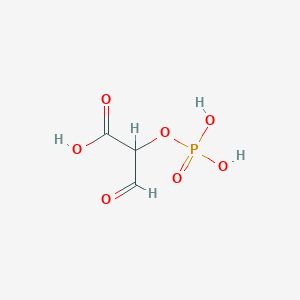

3-Oxo-2-phosphonooxypropanoic acid, also known as phosphohydroxypyruvic acid, is an organic compound with the molecular formula C3H5O7P. It is a key intermediate in various biochemical pathways, particularly in the metabolism of amino acids and the glycolytic pathway. This compound plays a crucial role in the biosynthesis of serine, an essential amino acid involved in numerous physiological processes .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-oxo-2-phosphonooxypropanoic acid typically involves the phosphorylation of hydroxypyruvic acid. One common method is the reaction of hydroxypyruvic acid with phosphoric acid under controlled conditions to yield the desired product. The reaction is usually carried out in an aqueous medium at a temperature range of 25-30°C, with a pH maintained around 7 to ensure optimal reaction conditions .

Industrial Production Methods: Industrial production of 3-oxo-2-phosphonooxypropanoic acid often employs enzymatic methods due to their specificity and efficiency. Enzymes such as hydroxypyruvate reductase and phosphotransferases are used to catalyze the phosphorylation of hydroxypyruvic acid. These enzymatic processes are carried out in bioreactors under controlled conditions to maximize yield and purity .

化学反応の分析

Types of Reactions: 3-Oxo-2-phosphonooxypropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 3-oxo-2-phosphonooxypropanoate.

Reduction: Reduction reactions can convert it into 3-hydroxy-2-phosphonooxypropanoic acid.

Substitution: It can undergo nucleophilic substitution reactions, where the phosphonooxy group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under mild acidic or basic conditions.

Major Products Formed:

Oxidation: 3-oxo-2-phosphonooxypropanoate.

Reduction: 3-hydroxy-2-phosphonooxypropanoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Biochemical Role and Enzymatic Interactions

TSP is primarily recognized for its role as an intermediate in metabolic pathways, particularly in carbohydrate metabolism. It acts as a substrate for several enzymes, including tartronate semialdehyde reductase (TSR), which catalyzes the reversible conversion of tartronate semialdehyde to glycerate. This reaction is crucial for glycerol assimilation in organisms such as Ustilago maydis, where TSR has been identified as a rate-limiting enzyme in glycerol bioconversion processes .

Enzymatic Activity of TSP

- Tartronate Semialdehyde Reductase (TSR) : This enzyme facilitates the reduction of tartronate semialdehyde, playing a key role in the glycerate biosynthesis pathway. Studies show that TSR exhibits high affinity for its substrates, indicating its efficiency in metabolic processes .

- Inhibition Mechanisms : TSP has been shown to inhibit enzymes such as yeast enolase, impacting glycolytic flux. The enol and aldehyde forms of TSP demonstrate potent inhibitory effects with significant binding affinities, which are critical for regulating metabolic pathways involving glycolysis and gluconeogenesis .

Biotechnological Applications

The unique properties of TSP make it a valuable compound in various biotechnological applications:

- Metabolic Engineering : TSP's role in glycerol metabolism positions it as a target for genetic engineering aimed at enhancing glycerol conversion into higher-value products. By manipulating the expression of TSR, researchers can improve the efficiency of glycerol utilization in microbial systems .

- Biocatalysis : The enzymatic reactions involving TSP can be harnessed for biocatalytic processes, enabling the synthesis of valuable metabolites from renewable resources. This application is particularly relevant in the development of sustainable bioprocesses for chemical production .

Case Studies and Research Findings

Several studies have highlighted the significance of TSP in metabolic pathways and its potential applications:

- Study on Glycerol Assimilation : Research demonstrated that manipulating TSR activity significantly affects glycerol assimilation rates in Ustilago maydis. Knockout mutants showed reduced glycolipid production, while overexpression led to increased accumulation, underscoring TSP's pivotal role in metabolic regulation .

- Enzymatic Synthesis Pathways : Investigations into the enzymatic pathways involving TSP reveal that it can be synthesized through various methods, including enzymatic conversion from pyruvate intermediates. These findings emphasize the compound's versatility and importance in metabolic engineering .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Enzymatic Reactions | Acts as a substrate for enzymes like TSR, influencing metabolic pathways. |

| Metabolic Engineering | Target for genetic modifications to enhance glycerol conversion efficiency. |

| Biocatalysis | Utilized in sustainable bioprocesses for synthesizing valuable metabolites from renewable resources. |

| Inhibition Studies | Serves as an inhibitor for key enzymes like yeast enolase, affecting glycolytic pathways. |

作用機序

The mechanism of action of 3-oxo-2-phosphonooxypropanoic acid involves its role as an intermediate in metabolic pathways. It acts as a substrate for enzymes such as hydroxypyruvate reductase and phosphotransferases, facilitating the transfer of phosphate groups and the reduction of hydroxypyruvic acid. These reactions are essential for the biosynthesis of serine and other amino acids, which are vital for cellular functions and growth .

類似化合物との比較

2-Oxo-3-phosphonooxypropanoic acid: Similar in structure but differs in the position of the phosphonooxy group.

Phosphohydroxypyruvic acid: Another name for 3-oxo-2-phosphonooxypropanoic acid, highlighting its role in phosphorylation reactions.

Uniqueness: 3-Oxo-2-phosphonooxypropanoic acid is unique due to its specific role in the biosynthesis of serine and its involvement in multiple metabolic pathways. Its ability to undergo various chemical reactions and its applications in different scientific fields make it a versatile and valuable compound .

生物活性

Tartronate semialdehyde phosphate (TSP) is a significant compound in biochemical pathways, particularly in the context of glycerol metabolism. It serves as a substrate for various enzymatic reactions and plays a pivotal role in the metabolic processes of certain fungi, such as Ustilago maydis. This article explores the biological activity of TSP, focusing on its enzymatic interactions, metabolic significance, and potential applications in biotechnological processes.

Enzymatic Role of this compound

Tartronate Semialdehyde Reductase (TSR)

Tartronate semialdehyde reductase (TSR) is an enzyme that catalyzes the reversible conversion of tartronate semialdehyde to glycerate. This reaction is crucial in the final stages of glycerate biosynthesis, which is integral to the assimilation of glycerol in various organisms. The enzyme is classified under EC 1.1.1.60 and is part of the β-hydroxyacid dehydrogenase family, which also includes other enzymes that utilize NAD+ or NADP+ as cofactors.

Kinetic Parameters

The kinetic properties of TSR have been extensively studied, revealing important insights into its substrate specificity and efficiency. The following table summarizes the kinetic parameters for TSR when acting on different substrates:

| Substrate | (mM) | (µmol/min/mg) |

|---|---|---|

| D-Glycerate | 17.7 ± 2.3 | 1.14 ± 0.15 |

| L-Glycerate | 123.2 ± 21.8 | 0.03 ± 0.01 |

| Tartronic Semialdehyde | 0.19 ± 0.03 | 0.17 ± 0.03 |

These values indicate that TSR has a significantly higher affinity for tartronic semialdehyde compared to glycerate, suggesting a preferential metabolic flow towards glycerate production under physiological conditions .

Biological Significance

Glycerol Assimilation

The primary biological role of TSP through TSR is its involvement in glycerol assimilation in Ustilago maydis. Studies have shown that mutants lacking functional TSR exhibit reduced growth on glycerol as the sole carbon source, highlighting the enzyme's critical role in energy metabolism and biomass production . The introduction of additional copies of the tsr1 gene led to increased glycolipid accumulation, further emphasizing its importance in metabolic engineering applications aimed at enhancing glycerol utilization .

Case Study: Glycerol Utilization in Ustilago maydis

In a study examining the genetic basis for improved glycerol utilization, researchers identified a T-DNA tagged mutant with enhanced expression of the tsr1 gene. The findings indicated that this overexpression resulted in a marked increase in glycerol assimilation rates and overall growth efficiency . Additionally, knockout mutants demonstrated a substantial decrease (45.2%) in glycolipid production, underscoring the enzyme's role as a rate-limiting factor in this metabolic pathway.

Molecular Docking Studies

Recent molecular modeling and docking studies have investigated the interactions between TSP and enolase inhibitors from both bacterial and human sources. These studies aim to elucidate structural differences that could inform drug design targeting bacterial survival mechanisms . The findings suggest that TSP can serve as a lead compound for developing novel therapeutic agents against pathogens like Salmonella, which exploit similar metabolic pathways.

特性

IUPAC Name |

3-oxo-2-phosphonooxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5O7P/c4-1-2(3(5)6)10-11(7,8)9/h1-2H,(H,5,6)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLQTRXAGCIRPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C(=O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70922684 | |

| Record name | 3-Oxo-2-(phosphonooxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14886-81-8, 118455-76-8 | |

| Record name | D-Tartronic semialdehyde phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014886818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tartronate semialdehyde phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118455768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxo-2-(phosphonooxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。